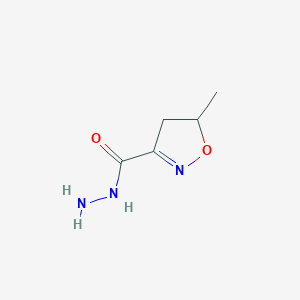
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a reagent at room temperature, which facilitates the cyclodehydration process . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method enhances safety and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-1,2-oxazole: Shares a similar core structure but lacks the methyl and carbohydrazide groups.
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in their substituents and functional groups.
Uniqueness: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide stands out due to its specific functional groups, which confer unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
89417-90-3 |
|---|---|
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-4(8-10-3)5(9)7-6/h3H,2,6H2,1H3,(H,7,9) |
InChI-Schlüssel |
GGCZXKCICXESTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NO1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















